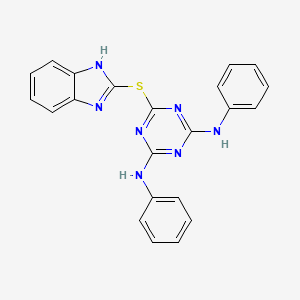![molecular formula C25H33N5O3 B11182611 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether](/img/structure/B11182611.png)
2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether involves multiple steps. The key steps include the formation of the triazino[1,2-a][1,3]benzimidazole core, followed by the introduction of the morpholinoethyl group and the methoxyphenyl methyl ether moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one
- 2-methoxy-4-(2-morpholinoethyl)-1,3,5-triazino[1,2-a]benzimidazole
Uniqueness
2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or other properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C25H33N5O3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C25H33N5O3/c1-31-23-8-7-20(17-24(23)32-2)9-10-28-18-29(12-11-27-13-15-33-16-14-27)25-26-21-5-3-4-6-22(21)30(25)19-28/h3-8,17H,9-16,18-19H2,1-2H3 |
InChI Key |
ABZHFBKXQADFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N3C2)CCN5CCOCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182533.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11182536.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11182547.png)
![5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11182551.png)
![6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11182553.png)
![2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11182558.png)

![1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B11182574.png)
![4-allyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11182596.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)-](/img/structure/B11182602.png)
![1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide](/img/structure/B11182610.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11182613.png)
![6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11182620.png)
![2-[(3,5-diethyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11182628.png)
